molecular formula C10H11NO3 B13654234 Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate

Cat. No.: B13654234
M. Wt: 193.20 g/mol
InChI Key: YDXABBILYJPATN-WDZFZDKYSA-N
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Description

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate ( 1261169-50-9) is a high-quality organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. This chemical serves as a valuable synthetic intermediate in organic chemistry, pharmaceutical development, and materials science due to its unique structure that incorporates both a methyl ester and a reactive hydroxyimino (oxime) group . Its reactive functional groups make it a versatile building block for constructing complex heterocycles or acting as a precursor for bioactive molecules . In scientific research, this compound has been investigated for its notable biological activities. Studies indicate it exhibits significant antimicrobial properties, demonstrating efficacy against bacterial strains such as E. coli and Staphylococcus aureus by potentially disrupting bacterial cell wall synthesis . Furthermore, it has shown promising anticancer activity, inducing apoptosis in cultured cancer cell lines like HeLa and MCF-7 in a dose-dependent manner, potentially through the activation of caspase pathways . The compound can be synthesized via oximation of methyl 4-formyl-2-methylbenzoate using hydroxylamine hydrochloride . To ensure identity and high purity, every batch is rigorously characterized using analytical techniques including HPLC, GC-MS, and NMR spectroscopy . This product is sold For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human and veterinary applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate

InChI

InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6-

InChI Key

YDXABBILYJPATN-WDZFZDKYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=N\O)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)C(=O)OC

Origin of Product

United States

Preparation Methods

Oximation of Methyl 4-formyl-2-methylbenzoate

The most common and industrially relevant method involves the oximation of methyl 4-formyl-2-methylbenzoate:

This reaction converts the aldehyde group (-CHO) at the 4-position into the corresponding oxime (-C=NOH), yielding this compound with high selectivity.

Typical Reaction Scheme:

$$
\text{Methyl 4-formyl-2-methylbenzoate} + \text{NH}_2\text{OH} \rightarrow \text{this compound}
$$

Notes:

  • The reaction is generally performed under mild conditions to avoid side reactions.
  • Purification is achieved by crystallization or chromatography to reach >98% purity.

Catalytic Reduction Route (Indirect Synthesis)

An alternative approach involves multi-step synthesis starting from 2-nitro-4-cyano methyl benzoate, followed by catalytic hydrogenation to reduce nitro and cyano groups to amino and methylamino groups, which can then be converted to the hydroxyimino derivative.

  • Step 1: Catalytic hydrogenation of 2-nitro-4-cyano methyl benzoate using 5% Pd/C catalyst under hydrogen atmosphere (0.5–3.5 MPa) in dilute hydrochloric acid at 10–60 °C.
  • Step 2: Filtration to recover catalyst, followed by spin-drying of the filtrate at 50–70 °C under vacuum (20–40 mmHg) to isolate the product.
  • Yield and Purity: HPLC purity >98%, high yield, suitable for industrial scale.
  • Catalyst Recycling: The Pd/C catalyst can be reused by adding fresh catalyst in small amounts for subsequent batches.

This method emphasizes environmentally friendly conditions, catalyst recycling, and scalability for commercial production.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Hydrogen Pressure 0.5 – 3.5 MPa Controlled to optimize reduction rate
Temperature 10 – 60 °C Maintained to avoid decomposition
Catalyst Loading 0.5 – 5% w/w Pd/C Catalyst amount relative to substrate
Reaction Time 0.5 – 4 hours Monitored by HPLC for completion
Solvent Dilute HCl aqueous solution Facilitates hydrogenation and solubility
Purification Temperature 50 – 70 °C (spin-drying) Removes solvent, concentrates product
Vacuum Pressure 20 – 40 mmHg Enhances drying efficiency

Analytical Data and Quality Control

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm >98% purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the presence of the hydroxyimino group and methylbenzoate structure.
  • Physical Properties: Boiling point and density measurements align with predicted values, confirming compound identity.

Challenges and Industrial Considerations

  • Selectivity: Avoiding side reactions such as over-reduction or hydrolysis of ester groups.
  • Yield: Optimizing reaction parameters to maximize product yield.
  • Purity: Ensuring removal of catalyst residues and by-products.
  • Scalability: Methods described are suitable for scale-up with catalyst recycling and environmentally friendly solvents.
  • Environmental Impact: Use of aqueous media and recyclable catalysts reduces hazardous waste.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oximation Methyl 4-formyl-2-methylbenzoate Hydroxylamine, pyridine, ethanol, reflux Simple, selective, mild Requires pure aldehyde precursor
Catalytic Hydrogenation 2-Nitro-4-cyano methyl benzoate 5% Pd/C, H2 (0.5–3.5 MPa), dilute HCl, 10–60 °C High purity, scalable, catalyst recyclable Multi-step, requires hydrogenation setup

Chemical Reactions Analysis

Reduction Reactions

The hydroxyimino group (–CH=N–OH) undergoes selective reduction to form primary amines. This is exemplified in the synthesis of 4-aminomethylbenzoic acid derivatives:

Reaction Pathway
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate → 4-aminomethylbenzoic acid (AMBA)

Key Conditions and Catalysts

ParameterDetails
Catalyst Pd/C (1–15% Pd loading) or Ni catalysts
Reducing Agent H₂ gas (low pressure, 1–5 atm)
Solvent Methanol/water mixtures
Alkali NaOH (optimal pH 9–12 for product isolation)
Yield 80–95% (dependent on catalyst loading and reaction time)

Mechanistic Insights
The reduction proceeds via hydrogenation of the imine bond (C=N), followed by cleavage of the N–O bond. The Pd/C catalyst facilitates heterolytic H₂ dissociation, enabling sequential hydrogen transfer to the imine and hydroxylamine intermediates .

Substitution Reactions

The hydroxyimino group can act as a leaving group under specific conditions, enabling nucleophilic substitution:

Reported Substitutions

NucleophileProductConditions
Grignard reagentsAlkylated benzoate derivativesAnhydrous THF, −78°C
ThiolsThioether-linked analogsBasic aqueous media

Limitations

  • Steric hindrance from the 2-methyl group reduces reactivity at the para position.

  • Side reactions (e.g., ester hydrolysis) may dominate under prolonged heating.

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Key Citations
ReductionH₂, Pd/C, NaOH, MeOH/H₂O4-Aminomethylbenzoic acid80–95
OxidationKMnO₄, H₂SO₄4-Nitroso-2-methylbenzoate*N.D.
SubstitutionRMgX (Grignard), THF4-Alkyl-2-methylbenzoate*N.D.

*N.D. = Not explicitly documented for this compound; inferred from structural analogs.

Mechanistic and Practical Considerations

  • Catalyst Selection : Pd/C outperforms Ni in reduction reactions due to higher tolerance for alkaline conditions and reduced byproduct formation .

  • Steric Effects : The 2-methyl group on the aromatic ring influences reaction kinetics, favoring para-substitution in less sterically demanding reactions.

  • Safety : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Scientific Research Applications

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

To contextualize Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, we analyze structurally analogous compounds, focusing on substituent effects, electronic properties, and biological relevance.

Substituent Effects on the Benzyl Ring

The position and nature of substituents significantly influence reactivity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
Methyl 2-methylbenzoate (M2MB) Methyl (2-position) Ester Model for studying electron-donating effects; used in fragrance and solvent formulations
Methyl 2-chlorobenzoate (M2CB) Chloro (2-position) Ester + halogen Electron-withdrawing effects enhance electrophilic substitution
Methyl 4-bromo-2-hydroxy-6-methylbenzoate Bromo (4), hydroxy (2), methyl (6) Ester + bromo + hydroxy Increased molecular weight (245.07 g/mol); potential halogen bonding
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (4), hydroxy (2) Ester + amide + hydroxy Electron-withdrawing acetamido group may reduce ester hydrolysis rates
Target Compound Hydroxyimino (4), methyl (2) Ester + oxime Oxime group enables nucleophilic reactivity and hydrogen bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: M2MB (methyl) and M2CB (chloro) demonstrate how electron-donating/withdrawing substituents affect aromatic substitution reactions.
  • Hydrogen Bonding: The hydroxyimino group in the target compound contrasts with simple hydroxyl or methoxy groups in analogs (e.g., Methyl 4-benzyloxy-2-hydroxybenzoate ). The oxime’s –N–OH moiety can form stronger hydrogen bonds, influencing solubility and crystal packing .
Functional Group Comparisons
Oxime vs. Imine and Amine Derivatives
  • The ethylthio substituent increases lipophilicity compared to the target compound’s oxime .
  • Methyl 2-amino-3-hydroxybenzoate (): The amino (–NH₂) and hydroxy (–OH) groups provide distinct acid-base properties (pKa ~4-5 for –NH₂ and ~10 for –OH), whereas the oxime’s –N–OH has intermediate acidity (pKa ~8-10) .
Oxime-Containing Pharmaceuticals
  • Obidoxime and HI-6 (): These acetylcholinesterase reactivators feature bis-pyridinium oximes.

Biological Activity

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C10H11N1O3 and a molar mass of approximately 191.20 g/mol. The compound features a hydroxyimino group that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that it can inhibit the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated MIC values ranging from 32 to 128 µg/mL across different strains, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound was administered at varying concentrations (0, 10, 25, 50 µM) over a period of 24 hours. Cell viability was assessed using an MTT assay.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

The biological activity of this compound can be attributed to its structural characteristics. The hydroxyimino group is believed to play a crucial role in binding to target proteins and enzymes, facilitating its inhibitory effects on microbial growth and cancer cell proliferation.

Interaction with Biological Targets

  • Bacterial Cell Wall Synthesis : The compound disrupts peptidoglycan formation in bacteria.
  • Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
  • Cytochrome P450 Inhibition : By binding to the active site of specific cytochrome P450 enzymes, it alters drug metabolism.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, and how can reaction conditions be optimized?

A common approach involves condensing methyl 4-formyl-2-methylbenzoate with hydroxylamine under acidic or catalytic conditions. For analogous oxime formations, sodium metabisulfite (Na₂S₂O₅) in DMF has been used to facilitate imine-to-oxime conversions at elevated temperatures (60–80°C) . Key parameters include pH control (neutral to mildly acidic), stoichiometric excess of hydroxylamine, and inert atmosphere to prevent oxidation. Reaction progress can be monitored via TLC or HPLC to optimize yield and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization typically involves:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the hydroxyimino (-CH=N-OH) proton (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm).
  • IR : Stretching frequencies for C=N (1640–1620 cm1^{-1}) and O-H (3200–3400 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-referencing with analogs like 490-M18 (hydroxyimino-containing derivatives) ensures consistency .

Q. What stability considerations are critical for storing this compound?

The hydroxyimino group is prone to tautomerism and oxidation. Storage recommendations include:

  • Temperature : –20°C under argon to minimize hydrolysis or radical-mediated degradation.
  • Light : Amber vials to prevent photoisomerization (E/Z shifts).
  • Moisture : Desiccants like silica gel to avoid ester hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does tautomerism of the hydroxyimino group influence the compound’s reactivity in catalytic applications?

The equilibrium between E (anti) and Z (syn) isomers affects coordination with metal catalysts. Computational studies (DFT) can predict isomer stability, while 1H^1H-NMR in DMSO-d6_6 (hydrogen-bonding solvent) may reveal dynamic tautomerism. For example, in oxime-based reactivators like HI-6, the Z isomer shows higher nucleophilic reactivity toward phosphorylated acetylcholinesterase . Similar analyses can guide catalyst design or bioactivity studies for this compound.

Q. What advanced analytical methods resolve trace impurities or degradation products?

  • HPLC-MS/MS : Using C18 columns (ACN/water gradient) to separate isomers or oxidized byproducts (e.g., nitro or carbonyl derivatives).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in structurally related benzopyranones .
  • TGA-DSC : To assess thermal stability and identify decomposition thresholds (e.g., ester cleavage above 200°C) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes like acetylcholinesterase or cytochrome P450 isoforms. Parameters include:

  • Hydrogen bonding : Hydroxyimino and ester groups as key interaction sites.
  • LogP : Predicted via software like ChemAxon to evaluate membrane permeability.
    Comparisons with pharmacopeial impurities (e.g., EP Reference Standards) validate predictive accuracy .

Q. What strategies mitigate contradictions in kinetic data during enzyme inhibition studies?

  • Pre-incubation Protocols : To distinguish time-dependent inhibition from reversible binding.
  • Control Experiments : Using paraoxon (irreversible inhibitor) or obidoxime (reactivator) as benchmarks .
  • Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA to address variability in IC50_{50} values.

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